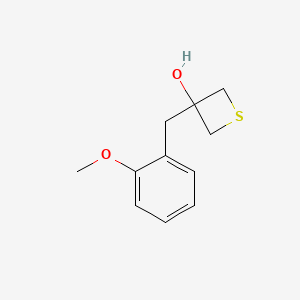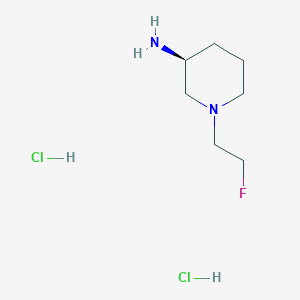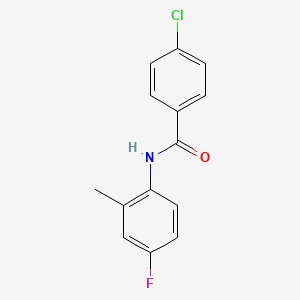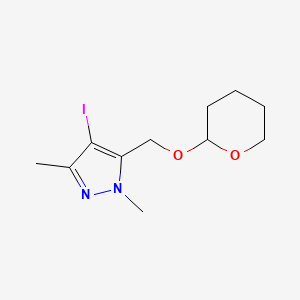
3-(2-Methoxybenzyl)thietan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxybenzyl)thietan-3-ol is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring substituted with a 2-methoxybenzyl group and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzyl)thietan-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietane ring . Another method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietanes .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions: 3-(2-Methoxybenzyl)thietan-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis . Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium sulfide and thiolates are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietanes, which can be further utilized in synthetic chemistry .
科学的研究の応用
3-(2-Methoxybenzyl)thietan-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated as a potential bioisostere for carboxylic acids, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfur-containing heterocycles and other complex molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3-(2-Methoxybenzyl)thietan-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thietane ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Oxetan-3-ol: Another four-membered ring compound with an oxygen atom instead of sulfur.
Thietan-3-ol: A simpler thietane derivative without the 2-methoxybenzyl group, used in similar applications.
Uniqueness: 3-(2-Methoxybenzyl)thietan-3-ol is unique due to the presence of the 2-methoxybenzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other thietane derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
3-[(2-methoxyphenyl)methyl]thietan-3-ol |
InChI |
InChI=1S/C11H14O2S/c1-13-10-5-3-2-4-9(10)6-11(12)7-14-8-11/h2-5,12H,6-8H2,1H3 |
InChIキー |
QSWSEQKKXKWRNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC2(CSC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)


![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)

![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)

![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)




